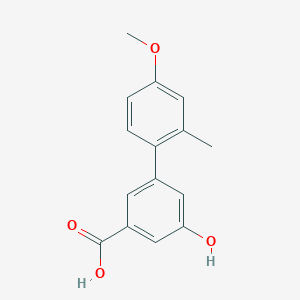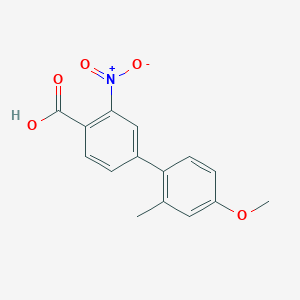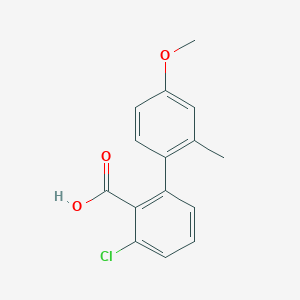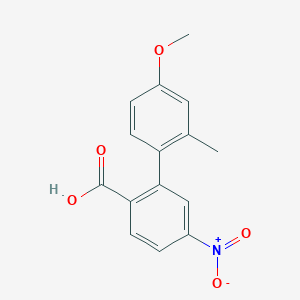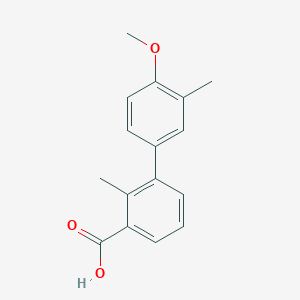
3-(4-Methoxy-2-methylphenyl)-5-nitrobenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxy-2-methylphenyl)-5-nitrobenzoic acid, 95% (3-MMP-5-NBA) is a chemical compound that is used in a variety of scientific applications. It is a white, crystalline solid with a molecular weight of 208.2 g/mol and a melting point of 123-125°C. 3-MMP-5-NBA is a common reagent in organic synthesis and is used in a variety of laboratory experiments.
科学研究应用
3-(4-Methoxy-2-methylphenyl)-5-nitrobenzoic acid, 95% is widely used in scientific research for a variety of purposes. It is commonly used as a reagent in organic synthesis, as a catalyst for the synthesis of other compounds, and as a starting material for the synthesis of pharmaceuticals. Additionally, 3-(4-Methoxy-2-methylphenyl)-5-nitrobenzoic acid, 95% has been used in studies of the mechanism of action of various enzymes and other proteins, as well as in the study of biochemical and physiological processes.
作用机制
The exact mechanism of action of 3-(4-Methoxy-2-methylphenyl)-5-nitrobenzoic acid, 95% is not fully understood. However, it is known that 3-(4-Methoxy-2-methylphenyl)-5-nitrobenzoic acid, 95% can act as a ligand for certain enzymes and other proteins, and it has been suggested that it may act as an inhibitor of certain enzymes. Additionally, 3-(4-Methoxy-2-methylphenyl)-5-nitrobenzoic acid, 95% has been shown to interact with certain proteins in a manner that suggests it may play a role in the regulation of biochemical and physiological processes.
Biochemical and Physiological Effects
3-(4-Methoxy-2-methylphenyl)-5-nitrobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, 3-(4-Methoxy-2-methylphenyl)-5-nitrobenzoic acid, 95% has been shown to have anti-inflammatory and anti-cancer properties.
实验室实验的优点和局限性
The main advantages of using 3-(4-Methoxy-2-methylphenyl)-5-nitrobenzoic acid, 95% in laboratory experiments are its availability and low cost. Additionally, 3-(4-Methoxy-2-methylphenyl)-5-nitrobenzoic acid, 95% is relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to using 3-(4-Methoxy-2-methylphenyl)-5-nitrobenzoic acid, 95% in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, 3-(4-Methoxy-2-methylphenyl)-5-nitrobenzoic acid, 95% is not very soluble in organic solvents, which can limit its use in certain types of experiments.
未来方向
There are a number of possible future directions for research involving 3-(4-Methoxy-2-methylphenyl)-5-nitrobenzoic acid, 95%. For example, further research could be done to better understand its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be done to develop more efficient methods for synthesizing 3-(4-Methoxy-2-methylphenyl)-5-nitrobenzoic acid, 95%, as well as to develop new applications for the compound. Finally, further research could be done to explore the potential therapeutic uses of 3-(4-Methoxy-2-methylphenyl)-5-nitrobenzoic acid, 95%, such as its potential use in the treatment of cancer and other diseases.
合成方法
The most common method of synthesizing 3-(4-Methoxy-2-methylphenyl)-5-nitrobenzoic acid, 95% is by the reaction of 4-methoxy-2-methylphenol and nitrobenzene in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at a temperature of 80-100°C and is usually completed within a few hours.
属性
IUPAC Name |
3-(4-methoxy-2-methylphenyl)-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-9-5-13(21-2)3-4-14(9)10-6-11(15(17)18)8-12(7-10)16(19)20/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYPXBAVWUDXHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30689983 |
Source


|
| Record name | 4'-Methoxy-2'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261907-51-0 |
Source


|
| Record name | 4'-Methoxy-2'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


